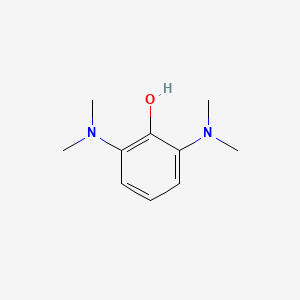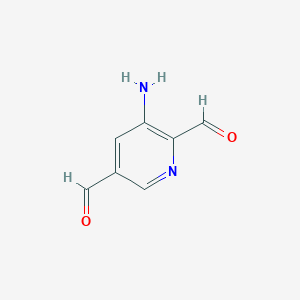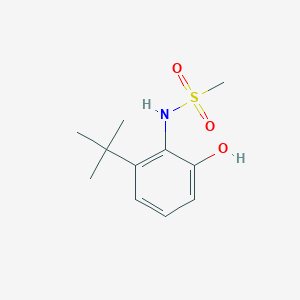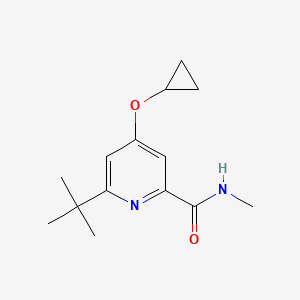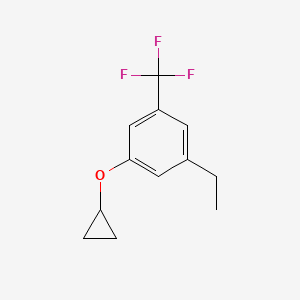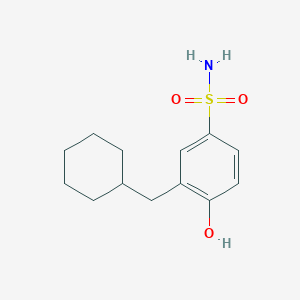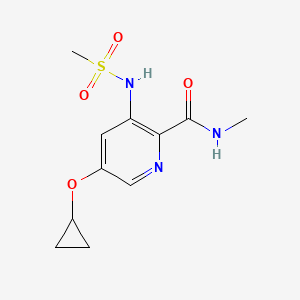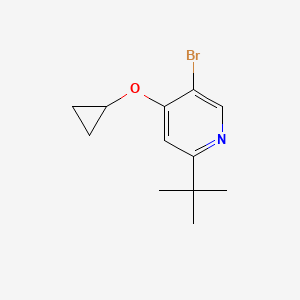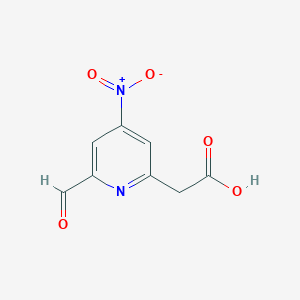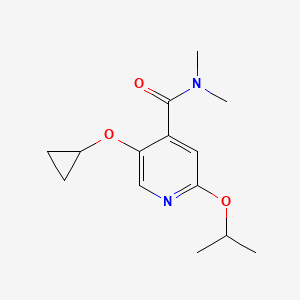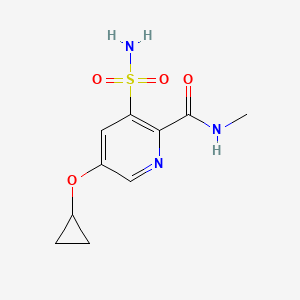
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylnicotinamide is an organic compound with a complex structure that includes an aminomethyl group, a cyclopropoxy group, and a dimethylnicotinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylnicotinamide typically involves multiple steps. One common method includes the reaction of 5-cyclopropoxy-2-nitrobenzonitrile with formaldehyde and dimethylamine, followed by reduction of the nitro group to an amine. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nicotinamide derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methylpropan-1-ol: An alkanolamine used as a buffer and precursor to other organic compounds.
2-(Aminomethyl)pyridine: Used in the synthesis of various organic materials and as a ligand in coordination chemistry.
Uniqueness
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylnicotinamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H17N3O2 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-(aminomethyl)-5-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-15(2)12(16)10-5-9(17-8-3-4-8)7-14-11(10)6-13/h5,7-8H,3-4,6,13H2,1-2H3 |
Clé InChI |
KJPNOVBGODSTTO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(N=CC(=C1)OC2CC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


